molecular formula C15H17NO5 B12949726 (2S,3AR,6aS)-1-((benzyloxy)carbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid

(2S,3AR,6aS)-1-((benzyloxy)carbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid

Cat. No.: B12949726
M. Wt: 291.30 g/mol
InChI Key: NWFAXIHRMIMLEC-RWMBFGLXSA-N
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Description

(2S,3AR,6aS)-1-((benzyloxy)carbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid is a complex organic compound with a unique structure that includes a hexahydro-furo-pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3AR,6aS)-1-((benzyloxy)carbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the hexahydro-furo-pyrrole ring system, followed by the introduction of the benzyloxycarbonyl group. Reaction conditions may vary, but common methods include the use of protecting groups, selective reductions, and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,3AR,6aS)-1-((benzyloxy)carbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,3AR,6aS)-1-((benzyloxy)carbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3AR,6aS)-1-((benzyloxy)carbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3AR,6aS)-1-((benzyloxy)carbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

(2S,3aR,6aS)-1-phenylmethoxycarbonyl-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-2-carboxylic acid

InChI

InChI=1S/C15H17NO5/c17-14(18)12-6-11-8-20-9-13(11)16(12)15(19)21-7-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,17,18)/t11-,12-,13+/m0/s1

InChI Key

NWFAXIHRMIMLEC-RWMBFGLXSA-N

Isomeric SMILES

C1[C@H]2COC[C@H]2N([C@@H]1C(=O)O)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C2COCC2N(C1C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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